

Biotin-16-UTP: A Versatile Tool for Nascent RNA Capture and Analysis

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Compound of Interest

Compound Name: Biotin-16-UTP

Cat. No.: B12403851

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Application Notes and Protocols

Introduction

Biotin-16-UTP is a modified uridine triphosphate analog that is efficiently incorporated into newly transcribed RNA molecules by RNA polymerases.[1][2][3][4] This biotinylated nucleotide serves as a powerful tool for researchers, scientists, and drug development professionals to label, capture, and analyze nascent RNA. The 16-carbon atom linker between the biotin and the uridine minimizes steric hindrance, allowing for efficient enzymatic incorporation.[5] The extremely high affinity of the biotin tag for streptavidin provides a robust method for the specific isolation of newly synthesized transcripts from complex cellular environments. This technology has broad applications in studying gene expression, transcription dynamics, and RNA-protein interactions.

Chemical and Physical Properties

Biotin-16-UTP is a stable molecule that can be stored for extended periods under appropriate conditions.

Property	Value	Reference
Molecular Formula	C32H48N7O19P3SLi4	
Molecular Weight	987.5 g/mol	
Storage Conditions	-15 to -25°C	
Stability	Stable for at least 12 months at -15 to -25°C. A decomposition of approximately 5% may occur within 6 months.	
Purity (HPLC)	≥85-95%	
Concentration	Typically supplied as a 10 mM solution	
pH	7.5 ±0.5	

Applications

Biotin-16-UTP is a versatile reagent with a wide range of applications in molecular biology and drug discovery.

Application	Description	Key Advantages
Nascent RNA Capture	Selective labeling and isolation of newly transcribed RNA to study transcription dynamics.	Provides a snapshot of active transcription.
Nuclear Run-On Assays	In vitro transcription in isolated nuclei to measure the rate of transcription of specific genes.	Allows for the direct measurement of transcriptional activity.
Global Run-On Sequencing (GRO-seq)	A genome-wide method to map the location and orientation of actively transcribing RNA polymerases.	Provides a global view of transcriptional activity across the genome.
Precision Run-On Sequencing (PRO-seq)	A high-resolution version of GRO-seq that maps the position of RNA polymerase to a single-nucleotide resolution.	Offers precise mapping of transcription start sites and paused polymerases.
RNA-Protein Interaction Studies	Identification of proteins that bind to specific nascent RNA transcripts.	Enables the study of co-transcriptional RNA processing and regulation.
In Situ Hybridization	Detection and localization of specific RNA molecules within cells and tissues.	Allows for the spatial analysis of gene expression.

Experimental Protocols

Protocol 1: In Vitro RNA Labeling with Biotin-16-UTP using T7 RNA Polymerase

This protocol describes the generation of biotin-labeled RNA probes via in vitro transcription.

Materials:

- Linearized template DNA containing a T7 promoter
- Biotin-16-UTP** (10 mM)

- ATP, GTP, CTP, UTP solutions (10 mM each)
- T7 RNA Polymerase
- 10x Transcription Buffer
- RNase Inhibitor
- Nuclease-free water
- DNase I (RNase-free)
- 0.2 M EDTA (pH 8.0)

Procedure:

- Reaction Setup: On ice, combine the following reagents in a nuclease-free microcentrifuge tube:
 - Linearized template DNA (1 µg)
 - 10x Transcription Buffer (2 µl)
 - ATP, GTP, CTP (2 µl of 10 mM stock each)
 - UTP (e.g., 1 µl of 10 mM stock for a 1:1 ratio with **Biotin-16-UTP**)
 - **Biotin-16-UTP** (e.g., 1 µl of 10 mM stock)
 - RNase Inhibitor (1 µl)
 - T7 RNA Polymerase (1 µl)
 - Nuclease-free water to a final volume of 20 µl

Note: The ratio of **Biotin-16-UTP** to UTP can be optimized to balance labeling efficiency and transcript yield. A common starting point is a 1:1 to 1:3 ratio.

- Incubation: Mix the components gently and incubate at 37°C for 2 hours. For shorter transcripts (<300 nt), the incubation time can be extended to 4-16 hours.
- DNase Treatment (Optional): To remove the DNA template, add 1 µl of RNase-free DNase I and incubate at 37°C for 15 minutes.
- Reaction Termination: Stop the reaction by adding 2 µl of 0.2 M EDTA (pH 8.0).
- Purification: Purify the biotinylated RNA using standard methods such as phenol/chloroform extraction followed by ethanol precipitation or using a spin column-based RNA purification kit.
- Quantification and Quality Control: Analyze the transcript size and integrity by agarose gel electrophoresis. The yield of biotinylated RNA can be estimated by spectrophotometry.

Protocol 2: Nascent RNA Capture from Cultured Cells

This protocol outlines the labeling of nascent RNA in cultured cells and subsequent purification.

Materials:

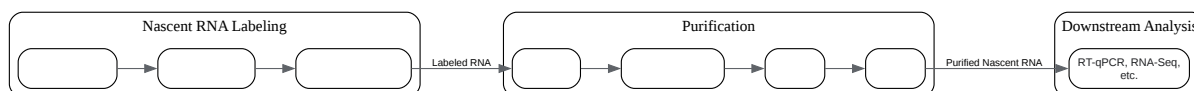
- Cultured cells
- Cell permeabilization buffer (e.g., containing a mild detergent like digitonin or Triton X-100)
- 2x Nuclear Run-On Buffer (e.g., 200 mM KCl, 20 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 4 mM DTT, 4 mM each of ATP, GTP, CTP, 200 mM sucrose, 20% glycerol)
- **Biotin-16-UTP** (10 mM)
- RNase Inhibitor
- Streptavidin-coated magnetic beads
- Washing buffers (e.g., high-salt, low-salt, and non-ionic detergent buffers)
- RNA extraction reagents

Procedure:

- Cell Permeabilization:
 - Harvest cells and wash with ice-cold PBS.
 - Resuspend the cell pellet in ice-cold permeabilization buffer and incubate on ice for 5-10 minutes.
 - Pellet the permeabilized cells by centrifugation and discard the supernatant.
- Nuclear Run-On Reaction:
 - Resuspend the permeabilized cells in 1x Nuclear Run-On Buffer containing RNase Inhibitor.
 - Add **Biotin-16-UTP** to a final concentration of 0.1-0.5 mM.
 - Incubate at 30°C for 5-30 minutes. The optimal time will depend on the desired labeling density and should be determined empirically.
- RNA Extraction:
 - Stop the reaction by adding Trizol or another RNA extraction reagent.
 - Extract total RNA according to the manufacturer's protocol.
- Purification of Biotinylated RNA:
 - Resuspend the streptavidin-coated magnetic beads in a binding buffer.
 - Add the total RNA to the beads and incubate with rotation at room temperature for 30 minutes.
 - Wash the beads extensively with a series of washing buffers to remove non-biotinylated RNA and other contaminants.
 - Elute the biotinylated RNA from the beads using a suitable elution buffer or by treating with RNase-free DNase I to remove the template and then eluting the RNA.

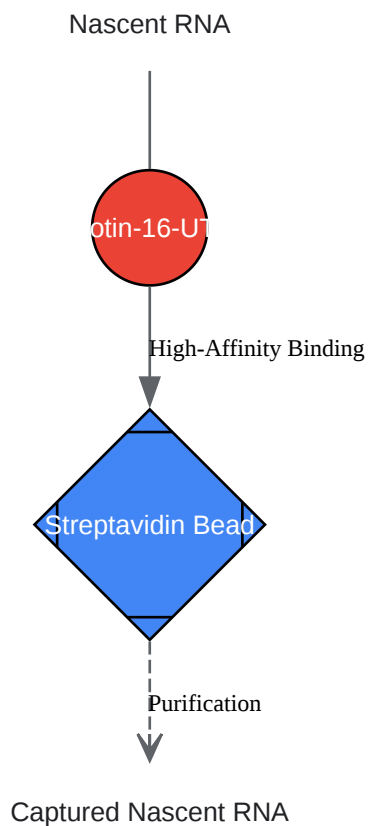
- Downstream Analysis: The purified nascent RNA can be used for various downstream applications, including RT-qPCR, microarray analysis, or next-generation sequencing.

Visualizations



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Caption: Workflow for nascent RNA capture using **Biotin-16-UTP**.



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Caption: Biotin-Streptavidin interaction for RNA purification.

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